molecular formula C21H25N5O2S B2889836 N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-91-0

N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2889836
CAS No.: 852436-91-0
M. Wt: 411.52
InChI Key: KHVACTCHKPOMRF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the triazolo[4,3-b]pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where the ethoxyphenyl group is introduced onto the triazolo[4,3-b]pyridazine core.

    Thioether formation: The thiol group is then introduced, often through a nucleophilic substitution reaction, to form the thioether linkage.

    Acetamide formation: Finally, the cyclohexyl group is attached to the acetamide moiety through an amidation reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the nitro groups or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or other substituents can be replaced by different nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.

Scientific Research Applications

N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems, including its antimicrobial and antiviral properties.

    Medicine: Due to its potential anticancer activity, it is investigated for its ability to inhibit the growth of cancer cells and its mechanism of action in cancer therapy.

    Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.

Comparison with Similar Compounds

N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be compared with other triazolopyridazine derivatives:

    N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its solubility and biological activity.

    N-cyclohexyl-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide: The presence of a chlorine atom can significantly alter the compound’s reactivity and interaction with biological targets.

    N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide: The fluorine atom can enhance the compound’s stability and its ability to penetrate biological membranes.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-2-28-17-10-8-15(9-11-17)21-24-23-18-12-13-20(25-26(18)21)29-14-19(27)22-16-6-4-3-5-7-16/h8-13,16H,2-7,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVACTCHKPOMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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